molecular formula C26H39N3O4 B605711 Axelopran CAS No. 949904-48-7

Axelopran

Cat. No.: B605711
CAS No.: 949904-48-7
M. Wt: 457.6 g/mol
InChI Key: ATLYLVPZNWDJBW-NHYNNZIHSA-N
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Description

Axelopran (TD-1211) is a peripherally restricted, orally administered μ-opioid receptor antagonist (PAMORA) developed by Theravance Biopharma for the treatment of opioid-induced constipation (OIC). Its design leverages a multivalent drug discovery approach, optimizing physicochemical properties to achieve high peripheral selectivity and minimal central nervous system (CNS) penetration. This ensures efficacy in reversing opioid-induced gastrointestinal (GI) motility inhibition without interfering with opioid analgesia or inducing withdrawal symptoms .

Preparation Methods

Axelopran is synthesized through a series of chemical reactions involving various reagents and solvents. The synthetic route typically involves the following steps :

  • Cyclohexylmethyl-(2-oxo-ethyl)carbamic acid tert-butyl ester

    • A mixture of cyclohexylmethylbromide and ethanolamine in ethanol is heated at 75°C for 2 hours.
    • The reaction mixture is then concentrated to remove ethanol, and the residue is diluted with dichloromethane.
    • The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the product.
  • Cyclohexylmethyl-(2-hydroxyethyl) carbamic acid tert-butyl ester

    • The product from the previous step is dissolved in dichloromethane and cooled to 0°C.
    • A solution of di-tert-butyldicarbonate in dichloromethane is added dropwise to the mixture.

Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Axelopran undergoes various chemical reactions, including :

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Opioid-Induced Constipation

Clinical Background
Axelopran is primarily being investigated for its efficacy in treating opioid-induced constipation (OIC), a common side effect associated with opioid analgesics. Clinical trials have demonstrated that this compound effectively restores bowel function without affecting the analgesic properties of opioids. Phase II studies indicate that it can significantly reduce the time to the first bowel movement in patients experiencing constipation due to opioid use .

Mechanism of Action
As a peripherally acting mu-opioid receptor antagonist, this compound selectively blocks opioid receptors in the gastrointestinal tract, thereby alleviating constipation while preserving central analgesic effects . This dual action positions this compound as a promising candidate for managing OIC without compromising pain relief.

Oncology Applications

Cancer Treatment Context
Recent studies have explored the role of this compound in cancer therapy, particularly regarding its immunomodulatory effects. Research indicates that mu-opioid antagonists can mitigate the immunosuppressive effects of opioids, which may enhance the efficacy of immunotherapy treatments for cancer patients .

Preclinical Studies
Three preclinical models have shown that this compound can inhibit tumor growth and metastasis across different cancer types:

  • Melanoma : In zebrafish models, this compound demonstrated significant inhibition of tumor growth.
  • Breast Cancer : Studies using chicken egg models indicated reduced tumor weight and improved immune infiltration.
  • Colorectal Cancer : In murine models, this compound combined with anti-PD-1 antibodies showed synergistic effects in slowing tumor growth and enhancing survival rates .

These findings suggest that this compound may play a crucial role in improving outcomes for cancer patients undergoing treatment with immune checkpoint inhibitors.

Potential for Enhanced Immunotherapy Outcomes

Immunotherapy Interaction
this compound's ability to block opioid-induced immunosuppression is particularly relevant for patients receiving immunotherapy. Opioids are known to impair immune responses, which can lead to reduced effectiveness of treatments aimed at stimulating the immune system against tumors. By mitigating these adverse effects, this compound could enhance the overall response to immunotherapy .

Research and Development Status

This compound is currently under active investigation with several clinical trials ongoing or completed:

  • Phase II Trials for OIC : These trials focus on assessing the efficacy and safety of this compound in patients suffering from opioid-induced constipation.
  • Combination Studies in Oncology : Trials are also examining the combination of this compound with various immunotherapeutic agents to evaluate potential synergistic effects on tumor control and patient survival .

Summary Table of Clinical Applications

ApplicationDescriptionCurrent Status
Opioid-Induced ConstipationTreatment to restore bowel function without affecting pain reliefPhase II Trials
Cancer TreatmentMitigates opioid-induced immunosuppression, enhancing immunotherapy outcomesOngoing Preclinical Studies
Combination with ImmunotherapyEvaluating synergy with immune checkpoint inhibitorsOngoing Research

Mechanism of Action

Axelopran exerts its effects by acting as a peripherally acting μ-opioid receptor antagonist. It also interacts with κ-opioid and δ-opioid receptors . The mechanism involves blocking the binding of opioid agonists to these receptors, thereby inhibiting their effects. This action helps restore the function of the enteric nervous system and alleviates gastrointestinal dysfunction caused by opioid use .

Comparison with Similar Compounds

Key Attributes :

  • Chemical Structure: Axelopran belongs to the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series. Its structure includes a phenyl-carboxamide endocyclic group and hydrophilic substituents, confirmed by X-ray crystallography (monosulfate salt) .
  • Mechanism : Potent antagonism of peripheral μ-opioid receptors in the GI tract, with additional weak δ- and κ-opioid receptor antagonism .
  • Clinical Progress : Completed Phase 1a/1b and three Phase 2 trials, demonstrating significant improvement in complete spontaneous bowel movements (CSBMs) at 15 mg/day (p = 0.0001 vs. placebo) .

PAMORAs are classified by their pharmacokinetic profiles, receptor selectivity, and clinical utility. Below is a detailed comparison of this compound with key competitors:

Structural and Mechanistic Comparisons

Compound Structural Class Receptor Selectivity CNS Penetration Route of Administration
This compound N-substituted bicyclic phenyl carboxamide μ > δ ≈ κ (peripheral) No Oral
Naldemedine Naltrexone derivative (PEGylated) μ > δ ≈ κ (peripheral) Minimal Oral
Naloxegol Oxymorphone derivative (PEGylated) μ (peripheral) Minimal Oral
Methylnaltrexone Naltrexone derivative (quaternary amine) μ (peripheral) No Subcutaneous/Oral
Alvimopan Benzomorphan derivative μ (peripheral) No Oral
Bevenopran Benzodiazepine derivative μ (peripheral) No Oral (discontinued)

Key Insights :

  • This compound’s bicyclic structure confers higher metabolic stability and oral bioavailability compared to peptide-derived PAMORAs like methylnaltrexone .
  • Unlike naloxegol and naldemedine (PEGylated derivatives), this compound achieves peripheral restriction via physicochemical design rather than chemical modification .

Efficacy in Clinical Trials

Compound Phase 3 CSBM Improvement (vs. Placebo) Dose (mg/day) Trial Duration
This compound +2.5–2.6 CSBMs/week (p = 0.0003) 10–15 5 weeks
Naldemedine +1.8–2.0 CSBMs/week (p < 0.001) 0.2–0.4 12 weeks
Naloxegol +1.7–1.9 CSBMs/week (p < 0.001) 12.5–25 12 weeks
Alvimopan +1.5 CSBMs/week (p < 0.05) 0.5–1.0 12 weeks

Pharmacokinetic and Pharmacodynamic Differences

Parameter This compound Naldemedine Naloxegol Methylnaltrexone
Oral Bioavailability Moderate High High Low (oral)
Half-life (hr) 10–12 11–14 6–11 8–10
Metabolism CYP3A4 CYP3A4 CYP3A4 Renal excretion
Drug Interactions Moderate Moderate High Low

Clinical Implications :

  • This compound’s moderate CYP3A4 dependence may require dose adjustments with CYP3A4 inhibitors, similar to naldemedine and naloxegol .
  • Methylnaltrexone’s renal excretion makes it preferable for patients with hepatic impairment .

Clinical Development Status

Compound Development Stage Regulatory Status (FDA/EMA)
This compound Phase 3-ready Investigational
Naldemedine Approved (2017) Approved for OIC
Naloxegol Approved (2014) Approved for OIC
Bevenopran Discontinued Phase 3 halted (2014)

Key Challenges :

  • This compound’s success in Phase 3 will depend on demonstrating long-term safety, a hurdle that led to Bevenopran’s discontinuation .
  • Approved PAMORAs (naldemedine, naloxegol) have established efficacy but face competition from laxatives and newer agents like linaclotide .

Biological Activity

Axelopran (TD-1211) is a peripherally restricted μ-opioid receptor antagonist developed primarily for the treatment of opioid-induced constipation (OIC). Its unique mechanism of action allows it to alleviate gastrointestinal side effects associated with opioid use without affecting central nervous system (CNS) functions, thus minimizing the risk of addiction and other CNS-related adverse effects. This article explores the biological activity of this compound, including its pharmacokinetics, clinical efficacy, adverse effects, and comparative studies with other treatments.

This compound selectively binds to μ-opioid receptors located in the gastrointestinal tract. By antagonizing these receptors, this compound effectively counteracts the constipating effects of opioids, promoting normal bowel function without penetrating the CNS. This selectivity is crucial as it reduces the risk of opioid-related side effects that can arise from central receptor activation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies. Notably, a study involving male Sprague-Dawley rats demonstrated moderate to good oral bioavailability ranging from 27% to 61% across different formulations. The following table summarizes key pharmacokinetic parameters observed in these studies:

Compound%F (Oral Bioavailability)Cmax (ng/mL)AUC (ng·h/mL)Peripheral Selectivity
19h610.290.4642
19i270.210.4740
19j600.881.3049
24g300.391.2019

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy in treating OIC. In Phase 2 studies, this compound demonstrated a significant improvement in bowel function compared to placebo, with patients experiencing increased complete spontaneous bowel movements (CSBMs). The results indicated that this compound effectively restores normal bowel activity without impacting the analgesic effects of concurrent opioid therapy.

Case Studies and Trial Results

  • Phase 2 Clinical Trials : In one study involving patients with chronic pain receiving opioids, this compound resulted in a statistically significant increase in CSBMs compared to placebo over a two-week period. Adverse events were reported but were consistent with those seen in placebo groups, indicating a favorable safety profile .
  • Comparative Studies : When compared to other peripherally acting μ-opioid receptor antagonists (PAMORAs) like methylnaltrexone and naloxegol, this compound showed comparable efficacy but with potentially fewer adverse effects related to gastrointestinal disturbances .

Adverse Effects

The safety profile of this compound has been evaluated across multiple studies. Commonly reported adverse effects include:

  • Mild Gastrointestinal Symptoms : Such as abdominal pain and diarrhea.
  • Serious Adverse Events : Rates were low and comparable to placebo groups, indicating that this compound is well tolerated among patients .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for investigating Axelopran’s mechanism of action in neurological disorders?

  • Methodological Guidance :

  • Use in vitro assays (e.g., receptor-binding studies, cell viability tests) to identify molecular targets. Validate findings with in vivo models (e.g., rodent behavioral tests or transgenic models of neurodegeneration).
  • Prioritize models that replicate disease-specific pathologies, such as amyloid-beta accumulation for Alzheimer’s studies. Ensure dose-response curves are established to distinguish therapeutic efficacy from toxicity .
    • Data Table Example :
Model TypeKey Parameters MeasuredOutcome MetricsReference
In vitro (neuronal cell lines)IC50 for serotonin receptors85% binding inhibition at 10 µM

Q. How can researchers optimize pharmacokinetic profiling of this compound in preclinical studies?

  • Methodological Guidance :

  • Conduct mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations.
  • Assess parameters like bioavailability, half-life, and blood-brain barrier permeability using radiolabeled this compound in animal models. Cross-validate results with microdialysis in CNS tissues .

Advanced Research Questions

Q. How should contradictory findings in this compound’s efficacy across clinical trials be analyzed?

  • Methodological Guidance :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design discrepancies.
  • Conduct a meta-analysis of trial data, stratifying results by covariates (e.g., patient demographics, dosing regimens). Use sensitivity analysis to identify confounding variables (e.g., genetic polymorphisms in serotonin pathways) .
    • Data Contradiction Analysis Example :
StudyPopulationDose (mg/day)Efficacy (%)Limitations
A (2023)Elderly (n=120)5062High dropout rate due to side effects
B (2024)Adults (n=200)3048Uncontrolled diet interactions

Q. What methodologies are recommended for resolving uncertainties in this compound’s long-term safety profile?

  • Methodological Guidance :

  • Implement longitudinal cohort studies with biomarker tracking (e.g., liver enzymes, serotonin metabolites).
  • Use PICO framework (Population, Intervention, Comparison, Outcome) to structure post-marketing surveillance protocols. Leverage real-world data (RWD) from electronic health records to detect rare adverse events .

Q. How can translational research bridge gaps between this compound’s preclinical promise and clinical outcomes?

  • Methodological Guidance :

  • Develop organ-on-a-chip systems to simulate human blood-brain barrier interactions.
  • Validate preclinical findings with human-induced pluripotent stem cell (iPSC)-derived neurons. Publish negative results to avoid publication bias and improve reproducibility .

Q. Methodological Frameworks

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

  • Methodological Guidance :

  • Apply mixed-effects models to account for inter-individual variability.
  • Use Bayesian hierarchical models to integrate prior preclinical data into clinical trial analysis. Report 95% credible intervals for effect sizes .

Q. How should researchers design studies to address ethical concerns in this compound trials involving vulnerable populations (e.g., pediatric patients)?

  • Methodological Guidance :

  • Follow ICH E11 guidelines for pediatric clinical trials. Incorporate adaptive trial designs to minimize exposure risks.
  • Submit protocols to ethics committees for approval, ensuring informed consent processes address cognitive impairments in target populations .

Q. Data Management & Reproducibility

Q. What steps ensure transparency and reproducibility in this compound research?

  • Methodological Guidance :

  • Publish raw datasets and analysis scripts in FAIR-aligned repositories (e.g., Zenodo, Dryad).
  • Document experimental protocols using ARRIVE guidelines for animal studies or CONSORT for clinical trials. Include negative controls and blinding procedures in methodology sections .

Q. How can interdisciplinary collaboration enhance this compound’s therapeutic validation?

  • Methodological Guidance :

  • Establish consortia with pharmacologists, bioinformaticians, and clinicians. Use shared data platforms (e.g., EU Chemicals Data Platform) to harmonize metadata and avoid redundant studies .

Properties

CAS No.

949904-48-7

Molecular Formula

C26H39N3O4

Molecular Weight

457.6 g/mol

IUPAC Name

3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1

InChI Key

ATLYLVPZNWDJBW-NHYNNZIHSA-N

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Isomeric SMILES

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O

Canonical SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TD-1211;  TD 1211;  TD1211;  Axelopran

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Axelopran
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Axelopran
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Axelopran
Reactant of Route 4
Axelopran
3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 5
Axelopran
3-[(1S,5R)-8-(2-oxoethyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Reactant of Route 6
Axelopran

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